Cas no 24391-41-1 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-chloro-
- 4-Chlor-5-cyan-7H-pyrrolo<2,3-d>pyrimidin
- 4-chloro-5-cyanopyrrolo<2,3-d>pyrimidine
- QC-995
- NEWCOPCSNFUQQY-UHFFFAOYSA-N
- PB33064
- RP23988
- ST1191216
- AB0023682
- W4793
- AM20090271
- 4-chloro5-cyano-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- SY011874
- Z1255380315
- J-515129
- EN300-226247
- 24391-41-1
- CS-0036069
- AKOS028109427
- FT-0646054
- AS-42319
- DTXSID90626071
- MFCD12406095
- A848075
- BCP33380
- AKOS015850501
- SCHEMBL15456616
- SCHEMBL154683
-
- MDL: MFCD12406095
- Inchi: 1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12)
- InChI Key: NEWCOPCSNFUQQY-UHFFFAOYSA-N
- SMILES: ClC1=C2C(C#N)=CNC2=NC=N1
Computed Properties
- Exact Mass: 178.00500
- Monoisotopic Mass: 178.0046238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.4
- XLogP3: 1.3
Experimental Properties
- PSA: 65.36000
- LogP: 1.48298
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1569-25g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 95% | 25g |
$1570 | 2023-09-07 | |
| Fluorochem | 076948-10g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 95% | 10g |
£557.00 | 2022-03-01 | |
| ChemScence | CS-0036069-250mg |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 250mg |
$70.0 | 2021-09-02 | ||
| ChemScence | CS-0036069-1g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 1g |
$90.0 | 2022-04-27 | ||
| ChemScence | CS-0036069-5g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 5g |
$391.0 | 2022-04-27 | ||
| TRC | C422120-10mg |
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | C422120-25mg |
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | C422120-50mg |
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | C422120-100mg |
4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | 100mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059866-1g |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
24391-41-1 | >96% | 1g |
4877CNY | 2021-05-07 |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Suppliers
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Professional Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 24391-41-1)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, with the chemical identifier CAS No. 24391-41-1, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the pyrrolopyrimidine class, which has garnered considerable attention due to its versatile biological activities and potential applications in drug development.
The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile features a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chloro substituent at the 4-position and a cyano group at the 5-position. This unique arrangement contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various chemical transformations, making it a cornerstone in the synthesis of more complex molecules.
In recent years, there has been a surge in research focusing on pyrrolopyrimidine derivatives due to their demonstrated efficacy as pharmacological agents. Studies have highlighted the potential of these compounds in targeting various diseases, including cancer, infectious diseases, and inflammatory disorders. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been particularly investigated for its ability to interact with biological targets such as kinases and other enzymes involved in cellular signaling pathways.
One of the most compelling aspects of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is its role as a key intermediate in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors that modulate critical biological processes. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancerous cells. This has led to several clinical trials exploring the efficacy of these derivatives as anticancer drugs.
The cyano group at the 5-position of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is particularly noteworthy, as it can participate in various chemical reactions that are essential for drug development. It can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can enhance binding affinity to biological targets. Additionally, the chloro substituent at the 4-position provides a handle for further modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The pharmaceutical industry has recognized the importance of this compound and has incorporated it into several drug discovery programs. Its versatility as an intermediate has enabled the synthesis of a wide array of derivatives with tailored biological activities. These derivatives have been evaluated in preclinical studies for their potential therapeutic effects, with some showing remarkable efficacy in animal models of human diseases.
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These methodologies often involve palladium-catalyzed reactions, which are particularly effective for constructing complex heterocyclic frameworks.
In conclusion, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 24391-41-1) is a pivotal compound in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for synthesizing biologically active molecules. The ongoing research into this compound and its derivatives continues to contribute significantly to our understanding of disease mechanisms and the development of novel therapeutic strategies.
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